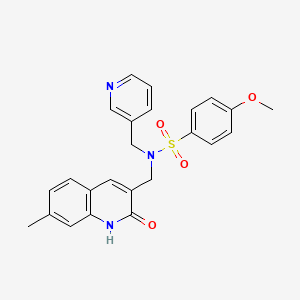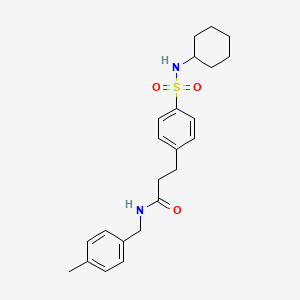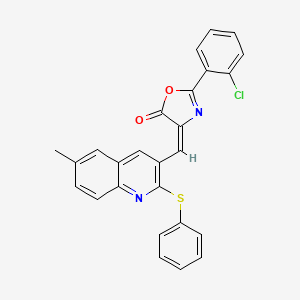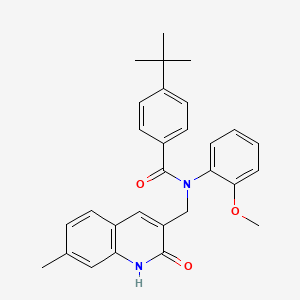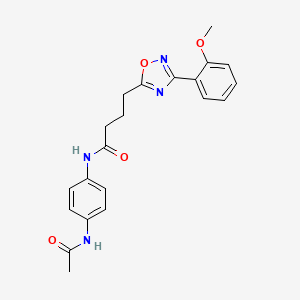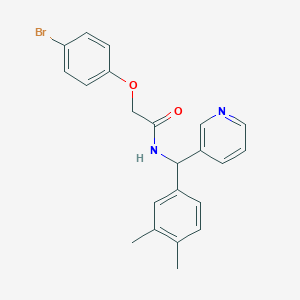
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide, also known as HMN-214, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HMN-214 belongs to the family of isonicotinamide derivatives and has been shown to exhibit potent anti-tumor activity.
作用機序
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide involves the inhibition of the heat shock protein 90 (HSP90) pathway. HSP90 is a chaperone protein that plays a critical role in the folding and stabilization of various client proteins, including oncogenic proteins. This compound binds to the ATP-binding site of HSP90 and disrupts its function, leading to the degradation of client proteins and ultimately, the inhibition of tumor growth.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has been shown to have other biochemical and physiological effects. Studies have shown that this compound can inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. This compound has also been shown to inhibit the expression of matrix metalloproteinases, which are enzymes that play a role in tumor invasion and metastasis.
実験室実験の利点と制限
One advantage of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide is its potency and selectivity for HSP90 inhibition, which makes it a promising candidate for the development of anti-cancer drugs. However, one limitation of this compound is its poor solubility, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for the study of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide. One direction is the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Another direction is the investigation of its potential in combination therapy with other anti-cancer drugs. Additionally, the study of this compound in preclinical animal models and clinical trials will be critical for its development as a potential anti-cancer drug.
In conclusion, this compound is a promising small molecule compound that has shown potent anti-tumor activity through the inhibition of the HSP90 pathway. Its potential therapeutic applications and future directions for research make it an exciting area of study in the field of cancer research.
合成法
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide involves a multi-step process that starts with the reaction of 2-hydroxy-8-methylquinoline with p-tolyl isocyanate to form a urea intermediate. This intermediate is then reacted with isonicotinic acid to form the final product, this compound. The synthesis of this compound has been optimized to obtain high yields and purity.
科学的研究の応用
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide has been extensively studied for its anti-tumor activity. Studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16-6-8-21(9-7-16)27(24(29)18-10-12-25-13-11-18)15-20-14-19-5-3-4-17(2)22(19)26-23(20)28/h3-14H,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZPWNVPBUDHKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

